molecular formula C12H16N2O B2968276 N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide CAS No. 1820703-70-5

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide

Cat. No.: B2968276
CAS No.: 1820703-70-5
M. Wt: 204.273
InChI Key: ILXBGNIHEIOXEL-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide: is an organic compound that features an acetamide group attached to a 4-aminophenyl and a 2-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide typically involves the following steps:

    Formation of the acetamide group: This can be achieved by reacting acetic anhydride with an amine precursor.

    Introduction of the 4-aminophenyl group: This step involves the coupling of the acetamide with a 4-aminophenyl derivative, often using a catalyst such as palladium.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible pharmaceutical applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Lacks the cyclopropyl group.

    N-(2-methylcyclopropyl)acetamide: Lacks the aminophenyl group.

    N-(4-nitrophenyl)-N-(2-methylcyclopropyl)acetamide: Similar structure but with a nitro group instead of an amino group.

Uniqueness

The presence of both the 4-aminophenyl and 2-methylcyclopropyl groups in N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide may confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets.

Properties

IUPAC Name

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-7-12(8)14(9(2)15)11-5-3-10(13)4-6-11/h3-6,8,12H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXBGNIHEIOXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N(C2=CC=C(C=C2)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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